3-(2-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide
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Overview
Description
3-(2-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide is a complex organic compound that belongs to the benzofuran class of compounds. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide typically involves a multi-step process. One common method includes the use of 8-aminoquinoline directed C–H arylation followed by transamidation chemistry . The process begins with the installation of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold using palladium catalysis. This is followed by a one-pot, two-step transamidation procedure to achieve the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the high efficiency and modularity of the synthetic strategy mentioned above make it a viable option for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(2-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for arylation and various oxidizing or reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, arylation reactions typically result in C3-substituted benzofuran derivatives .
Scientific Research Applications
3-(2-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various biological targets, leading to its diverse biological activities . The exact molecular targets and pathways involved in its action are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Methoxsalen: Used against psoriasis and eczema.
Amiodarone: An antiarrhythmic medication.
Dronedarone: Another antiarrhythmic medication.
Vilazodone: An antidepressant.
Uniqueness
3-(2-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide is unique due to its specific substitution pattern and the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-[(2-methylsulfonylbenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S/c1-25(22,23)13-9-5-3-7-11(13)17(21)19-14-10-6-2-4-8-12(10)24-15(14)16(18)20/h2-9H,1H3,(H2,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZOFRLYHSMDKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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